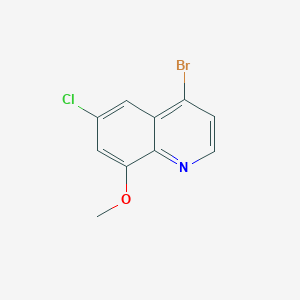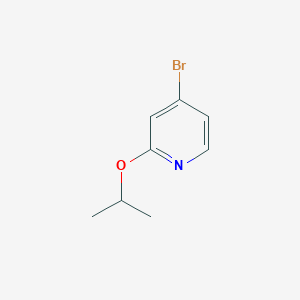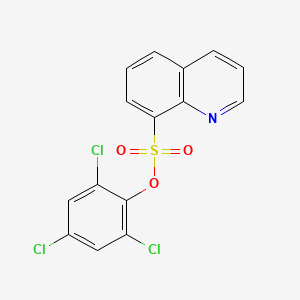
4-Bromo-2-cyclopropylpyrimidine
Overview
Description
4-Bromo-2-cyclopropylpyrimidine is a chemical compound with diverse scientific applications . It is used in research and development .
Synthesis Analysis
The synthesis of compounds similar to 4-Bromo-2-cyclopropylpyrimidine involves various methods. For instance, an equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yielded a Schiff base, which was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-cyclopropylpyrimidine is characterized by its molecular formula C7H7BrN2 . The specific structure details can be found in databases like ChemSpider .Scientific Research Applications
Antimicrobial Activity
4-Bromo-2-cyclopropylpyrimidine: has been utilized in the synthesis of novel compounds with potential antimicrobial properties. For instance, derivatives containing both pyrimidine and piperazine rings have shown moderate to significant activity against various microbial strains . This suggests that modifications of the core structure of 4-Bromo-2-cyclopropylpyrimidine can lead to the development of new antimicrobial agents.
Medicinal Chemistry
In medicinal chemistry, 4-Bromo-2-cyclopropylpyrimidine serves as a key intermediate for the synthesis of compounds with therapeutic applications. Its structure is a part of various heterocyclic compounds that are often found in drugs targeting a wide range of diseases, including cancer and neurological disorders.
Organic Synthesis
This compound plays a role in organic synthesis, particularly in the construction of complex molecules. It can act as a building block for the synthesis of various pyrimidine derivatives, which are important in creating compounds with desired biological activities .
Drug Discovery
4-Bromo-2-cyclopropylpyrimidine: is significant in drug discovery, especially as a fragment in kinase inhibitors. Pyrimidine motifs, such as those found in this compound, are common in many marketed drugs due to their ability to mimic the adenine fragment of ATP, which is crucial for the phosphorylation process by kinases .
Biochemistry
In biochemistry, 4-Bromo-2-cyclopropylpyrimidine and its derivatives can be used to study enzyme interactions and mechanisms of action. Its incorporation into larger biomolecules can help in understanding the biochemical pathways and processes .
Industrial Uses
While primarily used in research and development, 4-Bromo-2-cyclopropylpyrimidine also finds industrial applications. It is used in the synthesis of chemicals and materials that require specific pyrimidine structures for their properties and functions .
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAVWDPEXFVTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyclopropylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1520141.png)

![Tributyl[6-(tetrahydropyran-4-yloxy)pyrid-2-yl]stannane](/img/structure/B1520144.png)
![4-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1520145.png)
![C-Benzo[b]thiophen-5-yl-methylamine hydrochloride](/img/structure/B1520146.png)

